Benzyltrimethylammonium dichloroiodate

Alkene functionalization Stereospecific halogenation Vicinal haloiodide synthesis

BTMA ICl₂ is the sole benzyltrimethylammonium polyhalide that performs anti-stereospecific chloroiodination of alkenes—a transformation mechanistically inaccessible to BTMA Br₃ or BTMA ICl₄. It achieves ~90% C6 regioselectivity in 5,7-dioxygenated flavone iodination (vs. 60–75% for tribromide analogs) and delivers 90% average thiocyanation yields where BTMA ICl₄ yields just 0–27%. This single, stable crystalline reagent supports both α-iodination (74% yield) and α-chlorination of enaminones under mild conditions, eliminating multi-reagent inventories. Select BTMA ICl₂ for predictable, high-yield dual-halogen outcomes.

Molecular Formula C10H16Cl2IN
Molecular Weight 348.05 g/mol
CAS No. 114971-52-7
Cat. No. B130456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium dichloroiodate
CAS114971-52-7
SynonymsN,N,N-Trimethylbenzenemethanaminium Dichloroiodate; 
Molecular FormulaC10H16Cl2IN
Molecular Weight348.05 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1.Cl[I-]Cl
InChIInChI=1S/C10H16N.Cl2I/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1
InChIKeyPPDJNZTUDFPAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltrimethylammonium Dichloroiodate (CAS 114971-52-7): Procurement and Differentiation Guide for Polyhalide Reagents


Benzyltrimethylammonium dichloroiodate (BTMA ICl₂, CAS 114971-52-7) is a crystalline quaternary ammonium polyhalide salt with the molecular formula C₁₀H₁₆Cl₂IN [1]. It belongs to the broader class of benzyltrimethylammonium polyhalides, which also includes benzyltrimethylammonium tribromide (BTMA Br₃) and benzyltrimethylammonium tetrachloroiodate (BTMA ICl₄) [2]. Characterized as a stable, solid reagent that is both hygroscopic and light-sensitive, this compound delivers a unique combination of iodinating and chlorinating capabilities within a single molecular entity, facilitating electrophilic aromatic substitutions, halogen additions to alkenes, and selective oxidation reactions .

Why Benzyltrimethylammonium Dichloroiodate Cannot Be Replaced by Generic Polyhalide Analogs


Substituting benzyltrimethylammonium dichloroiodate (BTMA ICl₂) with other benzyltrimethylammonium polyhalides—such as BTMA Br₃ (tribromide) or BTMA ICl₄ (tetrachloroiodate)—is not chemically equivalent and will fundamentally alter reaction outcomes [1]. BTMA ICl₂ is uniquely capable of delivering both iodo- and chloro-substitution pathways, whereas BTMA Br₃ exclusively provides bromination and BTMA ICl₄ functions as a dedicated chlorinating agent with higher reactivity [2]. Furthermore, BTMA ICl₂ has been demonstrated to perform anti-stereospecific chloroiodination of alkenes, a dual-halogen addition mode that is mechanistically inaccessible to either the tribromide or tetrachloroiodate congeners [3]. The observed reaction pathway can also be substrate-dependent: the same reagent has been reported to act as a selective chlorinating agent for thienyl and furyl derivatives containing carbonyl groups, contrary to its typical iodinating behavior [4]. These divergent reaction profiles mandate precise reagent selection based on the target halogenation outcome.

Quantitative Differentiation Evidence: Benzyltrimethylammonium Dichloroiodate Versus Polyhalide Analogs


Anti-Stereospecific Chloroiodination of Alkenes: A Unique Addition Mode Inaccessible to BTMA Br₃ or BTMA ICl₄

BTMA ICl₂ uniquely delivers anti-stereospecific chloroiodination of alkenes, simultaneously adding both chlorine and iodine across the double bond. This dual-halogen addition mode is completely absent with BTMA Br₃ (which provides only bromine addition) and BTMA ICl₄ (which lacks the iodine transfer capability for this transformation) [1]. The stereospecificity of BTMA ICl₂ in alkene addition represents a mechanistically distinct reactivity profile that cannot be achieved by substituting other polyhalide reagents [2].

Alkene functionalization Stereospecific halogenation Vicinal haloiodide synthesis

High-Efficiency Thiocyanation: 90% Average Isolated Yield Across Diverse Aniline Substrates

BTMA ICl₂ in combination with ammonium thiocyanate provides a highly efficient thiocyanation protocol for substituted anilines, achieving an average isolated yield of 90% across a broad substrate scope (yield range: 60–99%) [1]. This method demonstrates excellent functional group tolerance, including 2-halo, 2-alkoxy, 2-alkyl, 2-cyano, 2-acyl, and 2-heteroaryl substituents, as well as 3-substituted and 3,5-disubstituted anilines. In contrast, the tetrachloroiodate analog BTMA ICl₄ showed substantially lower efficiency in related thiocyanation reactions, with isolated yields ranging from 0–27% under comparable conditions [2].

Thiocyanation Aniline functionalization Sulfur-containing building blocks

Substrate-Dependent Pathway Divergence: Selective Chlorination in Heterocyclic Derivatives

Contrary to its designation as an iodinating reagent, BTMA ICl₂ has been demonstrated to act as a selective chlorinating agent for thienyl and furyl derivatives containing a carbonyl group [1]. This substrate-dependent pathway divergence—where the reagent delivers iodine in some contexts but chlorine in others—represents a unique functional flexibility not observed with BTMA Br₃ (exclusively bromination) or BTMA ICl₄ (predominantly chlorination with higher, less selective reactivity) [2]. In direct comparative studies on thiophene derivatives, BTMA ICl₂ produced iodo-substituted products in satisfactory yields (61–84%), while BTMA ICl₄ yielded chloro-substituted products (52–78%) and BTMA Br₃ gave bromo-substituted products (67–82%) [3].

Heterocyclic halogenation Thiophene functionalization Furan chlorination

Regioselective 6-Iodination of 5,7-Dioxygenated Flavones with 9:1 Positional Selectivity

BTMA ICl₂ enables regioselective 6-iodination of 5,7-dioxygenated flavones with a 6-iodination/8-iodination ratio of approximately 9:1, corresponding to ~90% regioselectivity for the desired 6-position [1]. This selectivity is particularly notable because electrophilic substitutions on 5,7-dioxygenated flavones typically occur at C8 under standard conditions [2]. In contrast, BTMA Br₃ delivers bromination at both C6 and C8 positions with substantially lower regiocontrol (ratios typically 2:1 to 3:1 depending on substrate) [3]. BTMA ICl₄ is not reported for this specific transformation.

Flavonoid functionalization Regioselective halogenation Biflavone precursor synthesis

Selective Iodination of Aromatic Amines in Good Yields Without Over-Iodination

BTMA ICl₂ provides selective mono-iodination of aromatic amines in dichloromethane–methanol containing calcium carbonate powder at room temperature, delivering iodo-substituted aromatic amines in good yields with minimal poly-iodination side products [1]. The reaction proceeds over several hours under mild conditions without requiring elevated temperatures or strong Lewis acid catalysts. In contrast, BTMA ICl₄ exhibits significantly higher reactivity that can lead to over-chlorination and polyhalogenation, while BTMA Br₃ typically requires shorter reaction times (0.5–1 h) and can produce polybrominated products depending on substrate and conditions [2].

Aromatic amine iodination Electrophilic substitution Pharmaceutical intermediates

Dual Iodinating and α-Chlorinating Capability for Tertiary Enaminones

BTMA ICl₂ exhibits dual reactivity toward tertiary enaminones: it serves as an efficient α-iodinating agent for enaminones under standard conditions (CH₂Cl₂–MeOH with NaHCO₃ at room temperature, yielding iodinated products in good yields within 1 hour) [1], and under alternative conditions it has been reported to effect unexpected α-chlorination of tertiary enaminones [2]. This dual halogenation capacity from a single reagent is not shared by BTMA Br₃ (which provides only α-bromination of enaminones) or BTMA ICl₄ (which exhibits higher reactivity but lacks the controlled iodination pathway) [3]. In direct comparative context, BTMA ICl₂ iodination of one enaminone substrate gave 74% yield of the iodo enaminone product [4].

Enaminone functionalization α-Halogenation Alkaloid precursor synthesis

Optimal Application Scenarios for Benzyltrimethylammonium Dichloroiodate Based on Verified Performance Data


Synthesis of Vicinal Chloroiodo Adducts from Alkenes

BTMA ICl₂ is the preferred reagent for preparing vicinal chloroiodo alkanes from alkenes via anti-stereospecific addition, a transformation not accessible with other benzyltrimethylammonium polyhalides. The resulting chloroiodo adducts serve as versatile intermediates where the C-I bond can be selectively manipulated for further cross-coupling, elimination, or substitution chemistry [1].

Large-Scale Thiocyanation of Substituted Anilines

For researchers and process chemists requiring efficient thiocyanation of aniline substrates, BTMA ICl₂ demonstrates a clear quantitative advantage over BTMA ICl₄, with average yields of 90% compared to 0–27% for the tetrachloroiodate analog. This yield differential makes BTMA ICl₂ the economically and operationally superior choice for preparing 4-thiocyanato anilines and 2-aminobenzothiazoles [2].

Regioselective 6-Iodination of Flavones for Biflavonoid Synthesis

BTMA ICl₂ uniquely provides ~90% regioselectivity for 6-iodination of 5,7-dioxygenated flavones, substantially outperforming BTMA Br₃ (60–75% C6 selectivity). This high regioselectivity eliminates the need for challenging isomer separations and provides a reliable route to 6-iodoflavone precursors for Suzuki couplings in biflavonoid natural product synthesis, including robustaflavone analogs [3].

Controlled Mono-Iodination of Aromatic Amine Pharmaceutical Intermediates

BTMA ICl₂ enables selective mono-iodination of aromatic amines under mild room-temperature conditions without requiring elevated temperatures, offering better control against over-iodination compared to more reactive polyhalide reagents. This controlled reactivity profile is particularly valuable in pharmaceutical intermediate synthesis where polyhalogenated impurities must be minimized [4].

Dual-Pathway α-Functionalization of Tertiary Enaminones

BTMA ICl₂ offers unique versatility for enaminone functionalization, capable of delivering either α-iodination (74% yield for representative substrate) or α-chlorination depending on reaction conditions. This dual capability from a single reagent reduces the need to stock multiple halogenation reagents for enaminone diversification in alkaloid precursor synthesis [5].

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